Methylprednisolone 21-Propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

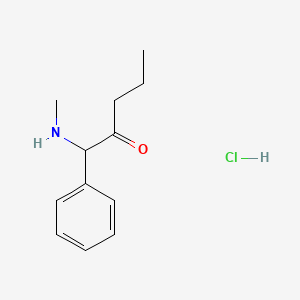

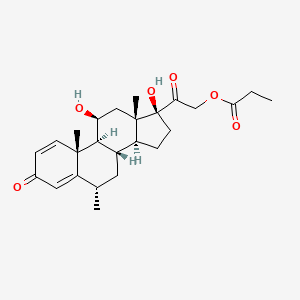

Methylprednisolone 21-Propionate, also known as (6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione , is a corticosteroid medication used to suppress the immune system and decrease inflammation . It is typically used for its anti-inflammatory effects .

Synthesis Analysis

A study reports the design, synthesis, and renal targeting of methylprednisolone–lysozyme (MPS–LZM). This conjugate was obtained by covalently linking MP with the renal targeting carrier LZM through a linker containing an ester bond .Molecular Structure Analysis

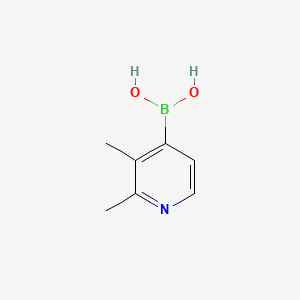

The molecular formula of Methylprednisolone 21-Propionate is C25 H34 O6 . Its molecular weight is 430.53 .Applications De Recherche Scientifique

Pathological Scar Prevention and Treatment

Corticosteroids, including Methylprednisolone 21-Propionate, are the mainstay drugs in clinical scar prevention and treatment. They effectively induce scar regression and improve scar pruritus and pain . Intralesional injections of corticosteroids are widely used in clinical practice . However, due to the significant accompanying injection pain, repetition of injections, and adverse effects such as skin atrophy, skin pigmentation, and telangiectasia, transdermal administration is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment .

Lung Surgery

The administration of Methylprednisolone is a component of perioperative multimodal analgesia that mitigates the potentially deleterious effects of postoperative pain and opioid consumption . It has been found to contribute to an insignificant relief in acute postoperative pain for lung surgery in a clinical setting . However, it has been observed to reduce serum levels of interleukin (IL)-6 at 6 hours, and decrease the incidence rate of acute lung injury and cognitive dysfunction compared with the placebo group .

Topical Treatment

Methylprednisolone 21-Propionate has been used extensively as a topical treatment . This application is particularly useful for conditions that affect the skin, as the compound can be applied directly to the affected area.

Mécanisme D'action

Target of Action

Methylprednisolone 21-Propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptors within cells . These receptors are intracellular proteins that are present in almost all tissues and organs. They play a crucial role in regulating a wide array of physiological functions such as immune response, metabolism, inflammation, and stress response .

Mode of Action

Methylprednisolone 21-Propionate exerts its effects by binding to the glucocorticoid receptors. This binding forms a drug-receptor complex that translocates into the nucleus and binds to specific DNA sequences, thereby regulating gene expression . The drug-receptor complex can either enhance or suppress the transcription of various genes, leading to changes in the synthesis of proteins, including enzymes . This interaction results in a wide range of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .

Biochemical Pathways

The action of Methylprednisolone 21-Propionate affects several biochemical pathways. It influences the metabolism of carbohydrates, proteins, and lipids, and it also plays a role in maintaining fluid and electrolyte balance . In the context of inflammation, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability . Furthermore, it has been found to modulate metabolic activity associated with tryptophan and inflammatory lipids .

Pharmacokinetics

Methylprednisolone 21-Propionate is well absorbed when administered orally . It has a medium half-life of approximately 36 hours . The drug is primarily metabolized in the liver, but also in the kidneys and other tissues, mainly by the CYP3A4 enzyme . The metabolites are then excreted in the urine .

Result of Action

The molecular and cellular effects of Methylprednisolone 21-Propionate’s action are diverse due to its wide range of physiological effects. It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also modulates metabolic activity associated with tryptophan and inflammatory lipids . Furthermore, it has been found to reduce the number of metabolites in the plasma of patients during follow-up .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methylprednisolone 21-Propionate. For instance, the presence of infections can affect the drug’s efficacy and may increase the risk of adverse effects . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as the presence of certain diseases or conditions . It’s also important to note that the drug’s efficacy can vary among individuals due to genetic differences in the expression and function of the glucocorticoid receptor and the enzymes involved in the drug’s metabolism .

Safety and Hazards

Methylprednisolone may lower your body’s resistance and the vaccine may not work as well or you might get the infection the vaccine is meant to prevent . A safety data sheet indicates that Methylprednisolone 21-Propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKJEUNXMFFFDU-CSFWGIMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylprednisolone 21-Propionate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)